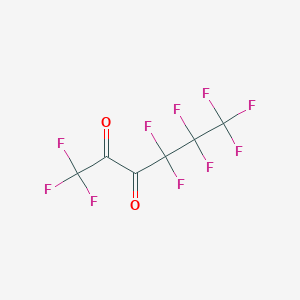![molecular formula C10H10N2OS B14438989 4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol CAS No. 80200-19-7](/img/structure/B14438989.png)
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol is a heterocyclic compound that features a pyrazole ring bonded to a phenol group through a sulfanyl (thioether) linkage. This compound is part of a broader class of sulfur-containing pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol typically involves the reaction of a pyrazole derivative with a phenol derivative under specific conditions. One common method is the nucleophilic substitution reaction where a pyrazole derivative reacts with a phenol derivative in the presence of a base . The reaction conditions often include solvents like acetonitrile and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol or pyrazole rings .
Applications De Recherche Scientifique
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfur-containing pyrazoles such as:
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole .
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole .
Uniqueness
4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol is unique due to its specific combination of a pyrazole ring, a phenol group, and a sulfanyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
80200-19-7 |
|---|---|
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
4-(pyrazol-1-ylmethylsulfanyl)phenol |
InChI |
InChI=1S/C10H10N2OS/c13-9-2-4-10(5-3-9)14-8-12-7-1-6-11-12/h1-7,13H,8H2 |
Clé InChI |
BCGJXVIMGUEHJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CSC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
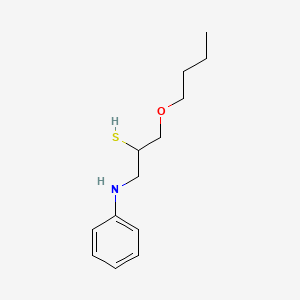
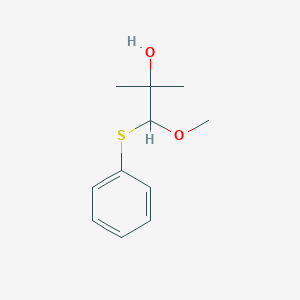

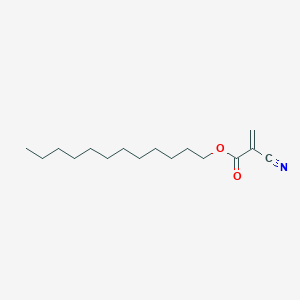


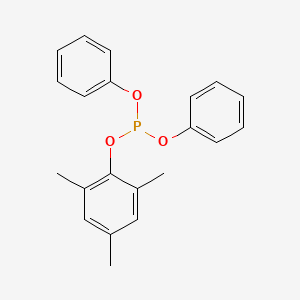
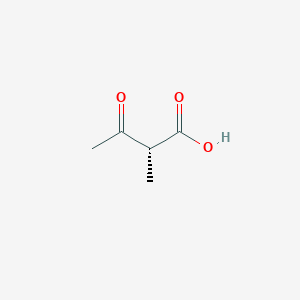



![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
